molecular formula C13H14N2O5 B14029117 Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate

Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate

Cat. No.: B14029117
M. Wt: 278.26 g/mol
InChI Key: YJKSBDJDSGYUKP-SNVBAGLBSA-N
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Description

Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate is a compound that belongs to the class of imidazolidines. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carbobenzyloxy (Cbz) group, an ester functional group, and a chiral center, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazolidine ring . The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: These compounds share a similar heterocyclic structure but differ in the number and position of nitrogen atoms.

    Pyrazoles: Another class of five-membered heterocycles with two adjacent nitrogen atoms.

    Thiazoles: These compounds contain both nitrogen and sulfur atoms in the ring structure.

Uniqueness

Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate is unique due to its specific functional groups and chiral center, which impart distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

1-O-benzyl 5-O-methyl (5R)-2-oxoimidazolidine-1,5-dicarboxylate

InChI

InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)/t10-/m1/s1

InChI Key

YJKSBDJDSGYUKP-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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